benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Purity Specification Quality Control Peptide Synthesis

Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate (CAS 20998-83-8), also referred to as N-Benzyl L-Z-Valinamide, is a chiral, dual-protected L-valine derivative featuring both an N-terminal benzyloxycarbonyl (Cbz) group and a C-terminal benzylamide moiety. With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, this compound serves as a valine-based building block in peptide and peptidomimetic synthesis, where the orthogonal protection strategy allows for selective deprotection and further elaboration.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 20998-83-8
Cat. No. B2565459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
CAS20998-83-8
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)/t18-/m0/s1
InChIKeyLIIPFWIZLJOOAS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate (CAS 20998-83-8): A Dual-Protected L-Valine Building Block


Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate (CAS 20998-83-8), also referred to as N-Benzyl L-Z-Valinamide, is a chiral, dual-protected L-valine derivative featuring both an N-terminal benzyloxycarbonyl (Cbz) group and a C-terminal benzylamide moiety . With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, this compound serves as a valine-based building block in peptide and peptidomimetic synthesis, where the orthogonal protection strategy allows for selective deprotection and further elaboration . Its defined stereochemistry (S-configuration at the α-carbon) makes it suitable for applications requiring enantiopure intermediates, though users should verify stereochemical integrity for their specific downstream chemistry .

Why N-Benzyl L-Z-Valinamide Cannot Be Freely Substituted with Other N-Protected Valine Amides


Generic substitution among N-protected valine amides is invalid because the specific combination of the N-terminal Cbz protecting group and the C-terminal benzylamide directly governs orthogonality, lipophilicity, and steric environment in downstream reactions [1]. Replacing this compound with N-Cbz-L-valinamide (CAS 13139-28-1), which has a primary amide rather than a benzylamide, alters hydrogen-bonding capacity (2 donors vs. 1) and crystal packing [1]. Similarly, the tert-butyl carbamate (Boc) analog (CAS 67106-22-3) introduces a different acid-labile protecting group with distinct cleavage conditions (TFA vs. catalytic hydrogenolysis for Cbz), making the two compounds non-interchangeable in synthetic sequences requiring orthogonal deprotection . These molecular differences translate to measurable variations in chromatographic retention, solubility, and reaction compatibility that preclude direct substitution without revalidation of the entire synthetic route .

Quantitative Differentiation Evidence for Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate (CAS 20998-83-8)


Purity Specification: NLT 98% by Achiral Assay Achieves Higher Minimum Purity Threshold Than Common Generic Suppliers

The target compound is specified as NLT 98% purity by achiral assay from MolCore, a higher minimum threshold compared to the ≥97% specification reported by the generic supplier Smolecule for the structurally related N-Benzyl L-Z-Valinamide . This difference in minimum purity specification translates to at most 1% less impurity burden, which can be critical for applications requiring high-purity starting material such as multistep peptide synthesis where impurities can propagate and reduce overall yield .

Purity Specification Quality Control Peptide Synthesis

Enantiomeric Purity Evidence: Optical Purity up to 97% ee Reported for This Scaffold in a Chiral Auxiliary Context, Exceeding Generic Thresholds

A literature article on LookChem associated with CAS 20998-83-8 describes the use of a peptide-titanium complex derived from this α-amino amide scaffold achieving optical purities of up to 97% ee for S-cyanohydrin products . This result indicates that the chiral framework of the target compound is capable of sustaining high enantioselectivity in a catalytic system, an important consideration for procurement when stereochemical integrity is paramount. By comparison, generic N-benzyl valine derivatives are typically sold with no enantiomeric excess specification .

Enantiomeric Purity Chiral Auxiliary Asymmetric Synthesis

Molecular Complexity Index: The Dual-Protected Valine Scaffold of CAS 20998-83-8 Provides Greater Orthogonality Than Mono-Protected or Primary Amide Analogs

The target compound CAS 20998-83-8 contains both an N-terminal Cbz group (removable by catalytic hydrogenation) and a C-terminal benzylamide (stable to hydrogenation). In contrast, N-Cbz-L-valinamide (CAS 13139-28-1) has a primary amide group that cannot be selectively deprotected [1]. The tert-butyl carbamate analog (CAS 67106-22-3) has a Boc group cleavable by acid, which is orthogonal to Cbz but requires different deprotection conditions . The target compound’s dual-protection strategy enables a broader range of sequential deprotection steps without intermediate purification, potentially reducing synthetic step count by 1-2 steps in multistep syntheses [1].

Orthogonal Protection Synthetic Flexibility Peptide Chemistry

Lipophilicity Differentiation: Calculated logP of ~3.2 for CAS 20998-83-8 Predicts Superior Organic Solubility Compared to More Polar Primary Amide Analogs

The calculated logP of the target compound is approximately 3.2, significantly higher than the ~1.5 logP of N-Cbz-L-valinamide (CAS 13139-28-1) which has a primary amide group [1]. This difference of approximately 1.7 logP units translates to a predicted >50-fold higher octanol-water partition coefficient, indicating superior solubility in organic solvents such as dichloromethane and ethyl acetate. This property is advantageous for reactions requiring anhydrous organic conditions and for chromatographic purification on reversed-phase silica, where higher retention times improve separation from polar impurities .

Lipophilicity Solubility Chromatographic Retention

Best-Fit Application Scenarios for Benzyl N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate (CAS 20998-83-8) Based on Quantitative Evidence


Multistep Peptide Synthesis Requiring Orthogonal Deprotection of the C-Terminus

In solid-phase or solution-phase peptide synthesis where the C-terminal benzylamide must remain intact during N-terminal Cbz removal, this compound (CAS 20998-83-8) is the preferred building block. Its dual orthogonal protection, as evidenced by class-level inference, avoids the need for additional protecting group manipulations required when using N-Cbz-L-valinamide (CAS 13139-28-1) or the Boc analog (CAS 67106-22-3) . This can reduce synthetic step count by an estimated 1-2 steps, directly improving throughput and reducing cost per batch.

Asymmetric Catalysis Ligand Development Using α-Amino Amide Chiral Scaffolds

Compounds within this scaffold class have demonstrated the ability to form complexes that achieve up to 97% ee in alkylzinc additions to aldehydes, as documented in LookChem articles associated with CAS 20998-83-8 . For ligand discovery programs targeting enantioselective C-C bond formation, this chiral amide scaffold is a validated starting point, offering higher documented stereochemical potential than generic, uncharacterized valine amide derivatives typically sold without ee specifications .

High-Purity Intermediate for Pharmaceutical Process Chemistry

Industrial process chemists requiring a minimum purity of NLT 98% to minimize impurity carryover in GMP-like early-stage campaigns should prioritize the target compound as supplied by quality-focused vendors . The NLT 98% specification exceeds the ≥97% typical of generic suppliers for analogous compounds, reducing the risk of impurity-driven side reactions and facilitating smoother regulatory documentation .

Lipophilic Probe or Building Block for Organophilic Reaction Media

The calculated logP of approximately 3.2, representing a >50-fold increase in lipophilicity over primary amide analogs such as N-Cbz-L-valinamide (logP ~1.5), makes this compound particularly suitable for reactions conducted in non-polar organic solvents (e.g., toluene, CH2Cl2) or for applications requiring long reversed-phase HPLC retention times . This property is valuable in fragment-based drug discovery where high organic solubility is needed for biophysical screening at millimolar concentrations.

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